molecular formula C24H30N4O4 B2392278 Ethyl 3-[4-(4-methoxyphenyl)piperazino]-3-[(4-toluidinocarbonyl)amino]acrylate CAS No. 337920-22-6

Ethyl 3-[4-(4-methoxyphenyl)piperazino]-3-[(4-toluidinocarbonyl)amino]acrylate

Cat. No.: B2392278
CAS No.: 337920-22-6
M. Wt: 438.528
InChI Key: ZTNDROMEOLJBQD-OQKWZONESA-N
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Description

Ethyl 3-[4-(4-methoxyphenyl)piperazino]-3-[(4-toluidinocarbonyl)amino]acrylate is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a piperazine ring substituted with a methoxyphenyl group and a toluidinocarbonyl group, making it a subject of interest in medicinal chemistry and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-[4-(4-methoxyphenyl)piperazino]-3-[(4-toluidinocarbonyl)amino]acrylate typically involves multi-step organic reactions. The process begins with the preparation of the piperazine derivative, followed by the introduction of the methoxyphenyl and toluidinocarbonyl groups through nucleophilic substitution reactions. The final step involves the esterification of the acrylate moiety under controlled conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and efficient purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[4-(4-methoxyphenyl)piperazino]-3-[(4-toluidinocarbonyl)amino]acrylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can modify the functional groups attached to the piperazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under specific conditions to achieve desired substitutions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce primary or secondary amines.

Scientific Research Applications

Ethyl 3-[4-(4-methoxyphenyl)piperazino]-3-[(4-toluidinocarbonyl)amino]acrylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe in studying cellular processes.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique pharmacological properties.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 3-[4-(4-methoxyphenyl)piperazino]-3-[(4-toluidinocarbonyl)amino]acrylate involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit or activate specific pathways, leading to desired biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Ethyl 3-[4-(4-methoxyphenyl)piperazino]-3-[(4-toluidinocarbonyl)amino]acrylate can be compared with similar compounds such as:

  • Ethyl 3-[4-(4-chlorophenyl)piperazino]-3-[(4-toluidinocarbonyl)amino]acrylate
  • Ethyl 3-[4-(4-fluorophenyl)piperazino]-3-[(4-toluidinocarbonyl)amino]acrylate

These compounds share structural similarities but differ in their substituents, which can significantly impact their chemical properties and biological activities. The presence of different substituents can alter the compound’s reactivity, solubility, and interaction with biological targets, highlighting the uniqueness of this compound.

Properties

IUPAC Name

ethyl (E)-3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-[(4-methylphenyl)carbamoylamino]prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N4O4/c1-4-32-23(29)17-22(26-24(30)25-19-7-5-18(2)6-8-19)28-15-13-27(14-16-28)20-9-11-21(31-3)12-10-20/h5-12,17H,4,13-16H2,1-3H3,(H2,25,26,30)/b22-17+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTNDROMEOLJBQD-OQKWZONESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=C(NC(=O)NC1=CC=C(C=C1)C)N2CCN(CC2)C3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C(\NC(=O)NC1=CC=C(C=C1)C)/N2CCN(CC2)C3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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